2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenoxy group, an acetylamino group, and a pyridinylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Dichlorophenoxyacetyl Intermediate: The reaction begins with the acylation of 2,4-dichlorophenol using chloroacetyl chloride in the presence of a base such as pyridine to form 2,4-dichlorophenoxyacetyl chloride.
Amidation Reaction: The dichlorophenoxyacetyl chloride is then reacted with 3-aminomethylpyridine to form the intermediate 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)amine.
Benzoylation: Finally, the intermediate is benzoylated using benzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in the study of biochemical pathways and molecular interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A herbicide with similar structural features.
N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide: A compound with potential antiproliferative activity.
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: A compound with similar benzamide structure.
Uniqueness
2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide is unique due to its combination of a dichlorophenoxy group, an acetylamino group, and a pyridinylmethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H17Cl2N3O3 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C21H17Cl2N3O3/c22-15-7-8-19(17(23)10-15)29-13-20(27)26-18-6-2-1-5-16(18)21(28)25-12-14-4-3-9-24-11-14/h1-11H,12-13H2,(H,25,28)(H,26,27) |
InChI Key |
NCQZSMPAXUWGSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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